N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide, also known as DMEDB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been found to have various biochemical and physiological effects.
Mechanism of Action
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide exerts its effects by binding to specific proteins and modulating their activity. It has been found to interact with various ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. It has also been found to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in membrane potential and ion flux. It has also been found to inhibit the activity of protein kinase C, leading to changes in cell signaling pathways. These effects have been studied in various biological systems, including neurons, cardiomyocytes, and cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and modify, making it a versatile tool for studying various biological processes. It is also a fluorescent probe, allowing for imaging studies. However, N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide has some limitations, including its potential toxicity and the need for careful dosing in experiments.
Future Directions
For research involving N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide include the development of analogs with improved properties and the use of N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride. This is then reacted with N,N-dimethylethylenediamine to produce N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide. The synthesis method has been well-established and has been used in various research studies.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications, including as a fluorescent probe for imaging studies, as an inhibitor of protein kinase C, and as a modulator of ion channels.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)9-8-14-13(16)10-6-5-7-11(17-3)12(10)18-4/h5-7H,8-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEQYBHFJROAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide |
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